1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-one
Overview
Description
Mechanism of Action
Target of Action
It has been suggested that the compound may have the ability to interact with scfa receptors, such as propionic acid .
Mode of Action
It is known to have anti-inflammatory, dermatological, and anti-allergic activities
Biochemical Pathways
It has been suggested that it may affect the camp levels in cells , which could imply an influence on pathways involving cAMP, such as the G protein-coupled receptor signaling pathway.
Result of Action
It has been suggested that it may have anti-inflammatory, dermatological, and anti-allergic effects .
Action Environment
It is known that the compound is a volatile aromatic compound released from hard woods and is often found in wine that has been aged in wood barrels, contributing to the wine’s flavor profile .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of vanillin with acetone in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically proceeds under mild conditions, with the temperature maintained around room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as acidic or basic catalysts, can enhance the reaction rate and yield. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The hydroxy and methoxy groups on the aromatic ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or sulfonating agents (e.g., sulfuric acid) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the flavor and fragrance industry due to its pleasant aroma, similar to vanillin.
Comparison with Similar Compounds
1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-one can be compared with other similar compounds, such as:
Vanillin: Both compounds share a similar aromatic structure, but this compound has an additional hydroxy group, which may enhance its reactivity and biological activity.
Vanillic Acid: This compound is an oxidized form of vanillin and lacks the hydroxy group on the side chain, making it less reactive in certain chemical reactions.
Guaiacol: Similar to vanillin, guaiacol has a methoxy group on the aromatic ring but lacks the aldehyde or ketone functional group, resulting in different chemical properties and applications.
Properties
IUPAC Name |
1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-14-10-5-7(2-3-9(10)13)4-8(12)6-11/h2-3,5,11,13H,4,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQGINGXEBQJPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342993 | |
Record name | 2-Propanone, 1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4899-74-5 | |
Record name | 2-Propanone, 1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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